Enzymatic Enantioselective Resolution: 99.1% Enantioselectivity via Hog Kidney Aminoacylase
The N-TFA protecting group uniquely enables this α-Tfm-alanine derivative to serve as a substrate for hog kidney aminoacylase (EC 3.5.1.14, Sus scrofa). The enzyme hydrolyzes N-trifluoroacetyl-R(+)-2-trifluoromethylalanine with 99.1% enantioselectivity, leaving the D-enantiomer intact [1]. This enzymatic route to enantiopure α-Tfm-alanine is not accessible with N-Cbz, N-Boc, or N-Fmoc protected analogs, which are not recognized as substrates by this enzyme, nor with simple N-TFA-alanine which lacks the α-CF₃ and α-methyl substituents that confer the quaternary center recognized by the enzyme [2].
| Evidence Dimension | Enantioselectivity of enzymatic hydrolysis by hog kidney aminoacylase (EC 3.5.1.14) |
|---|---|
| Target Compound Data | 99.1% enantioselectivity for hydrolysis of N-TFA-R(+)-2-trifluoromethylalanine |
| Comparator Or Baseline | N-Cbz-, N-Boc-, and N-Fmoc-α-trifluoromethylalanine: not substrates for aminoacylase (no hydrolysis observed) |
| Quantified Difference | Target serves as substrate; carbamate-protected analogs show zero substrate activity toward this enzyme |
| Conditions | Hog kidney aminoacylase (Sus scrofa), aqueous buffer, reported in Tetrahedron Lett. 1986 |
Why This Matters
This provides a scalable, biocatalytic route to enantiopure (R)- or (S)-α-Tfm-alanine, a critical chiral building block, without requiring chiral auxiliary synthesis or chiral chromatography.
- [1] Keller, J. W.; Hamilton, B. J. Enzymatic Resolution of 2-Trifluoromethylalanine. Tetrahedron Lett. 1986, 27 (11), 1249–1250. doi:10.1016/S0040-4039(00)84229-X. View Source
- [2] BRENDA Enzyme Database. Ligand: N-Trifluoroacetyl 2-Trifluoromethylalanine; EC 3.5.1.14 (Aminoacylase). Available at: https://www.brenda-enzymes.info/ligand.php?brenda_ligand_id=253497 (accessed 2026-04-29). View Source
